![molecular formula C21H22ClN3O3S2 B2868199 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683767-07-9](/img/structure/B2868199.png)
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22ClN3O3S2 and its molecular weight is 464. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
- The synthesis of derivatives from similar compounds, such as indapamide derivatives, shows potential in anticancer applications. For instance, a compound synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (a related compound) demonstrated proapoptotic activity against melanoma cell lines, suggesting potential utility in cancer treatment (Yılmaz et al., 2015).
Development of Novel Therapeutic Agents
- The synthesis of cyclic sulfonamides, including derivatives related to the given compound, has led to the discovery of novel therapeutic agents, such as histamine H3 receptor antagonists, indicating potential applications in treating various diseases (Greig et al., 2001).
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides or benzene-sulfonamides, chemically similar to the compound , have shown potent cardiac electrophysiological activity. This suggests the potential for developing selective class III agents for treating cardiac arrhythmias (Morgan et al., 1990).
Synthesis of Key Intermediates
- The compound , or its derivatives, can be synthesized as key intermediates for other complex compounds, such as Tianeptine. This process involves various steps like condensation and cyclization, indicating the compound's role in the synthesis of clinically significant drugs (Xiu-lan, 2009).
Antimalarial and Antiviral Properties
- Sulfonamide derivatives, including those related to the queried compound, have been investigated for their antimalarial and antiviral properties. These studies include computational calculations and molecular docking studies, suggesting potential applications in treating diseases like malaria and COVID-19 (Fahim & Ismael, 2021).
Fluorescence Properties and Anticancer Activity
- Derivatives of similar compounds have been synthesized and studied for their fluorescence properties and anticancer activity, such as in Co(II) complexes. This indicates the role of these compounds in developing diagnostic and therapeutic agents for cancer (Vellaiswamy & Ramaswamy, 2017).
properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-14-4-3-11-25(13-14)30(27,28)17-8-5-15(6-9-17)20(26)23-21-24(2)18-10-7-16(22)12-19(18)29-21/h5-10,12,14H,3-4,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSBXRIWXQDXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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